molecular formula C5H10Br2 B1359787 1,4-Dibromopentane CAS No. 626-87-9

1,4-Dibromopentane

Cat. No. B1359787
CAS RN: 626-87-9
M. Wt: 229.94 g/mol
InChI Key: CNBFRBXEGGRSPL-UHFFFAOYSA-N
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Description

1,4-Dibromopentane is an organic compound with the chemical formula C<sub>5</sub>H<sub>10</sub>Br<sub>2</sub> . It is a colorless liquid with a strong, sweet odor . This compound is used as a building block in organic synthesis and has various applications in the field of chemistry.



Synthesis Analysis

1,4-Dibromopentane can be synthesized through the bromination of 1-pentene using bromine as the brominating agent. The reaction proceeds via electrophilic addition of bromine to the double bond in 1-pentene, resulting in the formation of 1,4-dibromopentane.



Molecular Structure Analysis

The molecular structure of 1,4-dibromopentane consists of a pentane backbone with two bromine atoms attached at positions 1 and 4. The compound adopts a linear configuration.



Chemical Reactions Analysis


  • Substitution Reactions : 1,4-Dibromopentane can undergo substitution reactions with nucleophiles. For example, it can react with sodium methoxide to form the corresponding alkoxide compound.

  • Elimination Reactions : Under appropriate conditions, 1,4-dibromopentane can undergo elimination reactions to yield 1-pentene by removing a hydrogen bromide molecule.

  • Reduction Reactions : Reduction of 1,4-dibromopentane using reducing agents like lithium aluminum hydride can lead to the formation of pentane .



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 98-99°C at 25 mmHg.

  • Melting Point : -34.4°C .

  • Density : 1.687 g/mL at 25°C.

  • Refractive Index (n<sub>20</sub>/D) : 1.5085 (literature value).


Scientific Research Applications

Vibrational Analysis

1,4-Dibromopentane has been studied for its vibrational properties. Infrared and Raman spectra have been obtained and interpreted with the help of normal coordinate calculations. Research indicates that six conformers result from rotation about the C1-C2 and C3-C4 bonds, and the compound crystallizes in a specific conformer (Crowder & Smith, 1981).

Low-Frequency Skeletal Vibrations

The neutron inelastic spectra of solid 1,4-dibromobutane and 1,5-dibromopentane were studied at various temperatures. The skeletal bending and torsion modes were assigned on the basis of normal coordinate calculations. This study contributes to understanding the predominant species in solid states of these compounds (Kim, Danner & Sharma, 1981).

Preparation as Precursors to Heteracyclohexanes

1,4-Dibromopentane is used in the preparation of 3-substituted 1,5-dibromopentanes, which are key intermediates in creating liquid crystalline derivatives containing 6-membered heterocyclic rings. This involves various synthetic routes and highlights the compound's utility in complex organic syntheses (Ringstrand et al., 2011).

Electrochemical Formation of Polymeric Alkyl-Mercury Compounds

The electrochemical reduction of α, α-dibromoalkanes, including 1,4-dibromobutane and 1,5-dibromopentane, has been studied. This research is significant for the formation of solid alkyl-mercury compounds, which are polymeric and have potential applications in various fields (Avaca, Gonzalez & Stradiotto, 1977).

NMR Identification of Stable Rotational Conformers

1,4-Dibromopentane has been studied for identifying the most stable rotational conformers. Experimental studies and calculations were used to determine the energy differences and the lowest energy conformer, contributing to the understanding of molecular structures and behaviors (McMahon, 1965).

Safety And Hazards


  • Eye Irritant : 1,4-Dibromopentane can cause eye irritation.

  • Skin Irritant : It may also irritate the skin.

  • Respiratory System : Avoid inhalation, as it can affect the respiratory system.


Future Directions

Research on 1,4-dibromopentane could explore its potential applications in organic synthesis, investigate its reactivity with other compounds, and assess its environmental impact.


properties

IUPAC Name

1,4-dibromopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBFRBXEGGRSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870724
Record name Pentane, 1,4-dibromo-
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Molecular Weight

229.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromopentane

CAS RN

626-87-9
Record name 1,4-Dibromopentane
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Record name Pentane, 1,4-dibromo-
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Record name 1,4-Dibromopentane
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Record name Pentane, 1,4-dibromo-
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Record name Pentane, 1,4-dibromo-
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Record name 1,4-dibromopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
GA Crowder, C Smith - Journal of Molecular Structure, 1981 - Elsevier
Infrared and Raman spectra have been obtained for 1,4-dibromopentane and interpreted with the aid of normal coordinate calculations. It is concluded that all six conformers resulting …
Number of citations: 2 www.sciencedirect.com
JE Anderson, CP Smyth - The Journal of Physical Chemistry, 1973 - ACS Publications
Results Table I gives the measured dielectric constants e'and t", and Table II gives the dielectric relaxation times and the empiricaldistribution parameters a calculated from the …
Number of citations: 8 pubs.acs.org
P Canonne, R Boulanger, M Bernatchez - Tetrahedron, 1989 - Elsevier
In the case of aromatic substrates, reactions of 1, 4-bis-(bromomagnesio)pentane with lactones and isatoic anhydrides proceed with a remarkable stereochemical preference leading to …
Number of citations: 19 www.sciencedirect.com
F Ojima, T Osa - Bulletin of the Chemical Society of Japan, 1989 - journal.csj.jp
The cyclic condensation of active methylene compounds such as diethyl malonate, dimethyl malonate, ethyl acetoacetate, or acetylacetone and dibromoalkanes such as 1,2-…
Number of citations: 9 www.journal.csj.jp
RC Elderfield, HE Mertel, RT Mitch… - Journal of the …, 1955 - ACS Publications
NHCH (CH2) 3NH2 ch3 IV Advantage is taken of the greater reactivity of the primary bromine as compared to the secondary bromine in 1, 4-dibromopentane (I)(readily avail-able from 2-…
Number of citations: 78 pubs.acs.org
NI Shuikin, IF Belsky - Bulletin of the Academy of Sciences of the USSR …, 1956 - Springer
It was shown that the tetrahydrofuran ring is opened under the action of aluminum chloride or bromide with formation of dihalo paraffins. 2. It was found that reaction of tetrahydrofuran …
Number of citations: 1 link.springer.com
F Morishita, T Ueda, Y Terashima, T Kojima - Analytical sciences, 1985 - Springer
The relationship between the molecular structure of brominated alkanes and their retention index (I) in gas chromatography is discussed. The / for a given monobromide can be …
Number of citations: 3 link.springer.com
JA Dougherty, AJ Diefenderfer - Journal of Electroanalytical Chemistry and …, 1969 - Elsevier
Several 1,4-dibromoalkanes have been reduced polarographically and a mechanism is presented. The importance of water or other proton sources in a reduction scheme is clearly …
Number of citations: 4 www.sciencedirect.com
GE Bossard, TA George, RK Lester… - Inorganic …, 1985 - ACS Publications
The single diastereomer The first report of the formation of a carbon-nitrogen bond in reactions of stable, well-defineddinitrogen complexes appeared in 1972. Chatt and co-workers1 2 …
Number of citations: 13 pubs.acs.org
SG Cho - Bulletin of the Korean Chemical Society, 1994 - koreascience.kr
Scheme 2. of experimental data. Suggested mechanisms are (1) simultaneous double migration of Cl and R “and (2) migration through o-silyl cation," or (3) stepwise migration involving …
Number of citations: 1 koreascience.kr

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